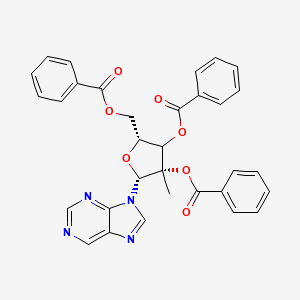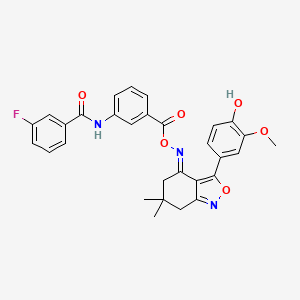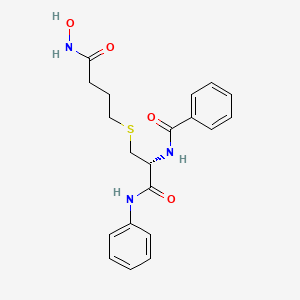![molecular formula C19H19N5O7 B12403443 [(2S,4S,5R)-4-acetyloxy-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12403443.png)
[(2S,4S,5R)-4-acetyloxy-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S,4S,5R)-4-acetyloxy-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate is a complex organic compound that features a unique combination of functional groups, including an azido group, a pyrimidinone moiety, and an acetyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4S,5R)-4-acetyloxy-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxolane ring: This can be achieved through a cyclization reaction involving a suitable diol and an appropriate electrophile.
Introduction of the azido group: This step often involves the substitution of a leaving group (such as a halide) with sodium azide under mild conditions.
Attachment of the pyrimidinone moiety: This can be accomplished through a nucleophilic substitution reaction, where the pyrimidinone derivative acts as a nucleophile.
Esterification: The final step involves the esterification of the oxolane derivative with 4-methylbenzoic acid, using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro derivatives.
Reduction: Reduction of the azido group can yield amine derivatives, which can further participate in various coupling reactions.
Substitution: The acetyloxy group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like triethylamine.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized derivatives with various nucleophiles.
Hydrolysis: Carboxylic acid and alcohol.
Applications De Recherche Scientifique
[(2S,4S,5R)-4-acetyloxy-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of antiviral and anticancer agents.
Biochemical Research: The compound serves as a probe for studying enzyme mechanisms and protein interactions.
Organic Synthesis: It is utilized as a building block for the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of [(2S,4S,5R)-4-acetyloxy-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. The pyrimidinone moiety can interact with nucleic acids or proteins, influencing their function and activity. The acetyloxy group can undergo hydrolysis, releasing acetic acid and modifying the local environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
- [(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl 4-methoxybenzoate
- [(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate
Uniqueness
[(2S,4S,5R)-4-acetyloxy-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the azido group allows for versatile chemical modifications, while the pyrimidinone moiety provides potential interactions with biological targets. The acetyloxy group adds another layer of reactivity, making this compound a valuable tool in various research applications.
Propriétés
Formule moléculaire |
C19H19N5O7 |
|---|---|
Poids moléculaire |
429.4 g/mol |
Nom IUPAC |
[(2S,4S,5R)-4-acetyloxy-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C19H19N5O7/c1-10-3-5-12(6-4-10)18(27)29-9-13-15(22-23-20)16(30-11(2)25)17(31-13)24-8-7-14(26)21-19(24)28/h3-8,13,15-17H,9H2,1-2H3,(H,21,26,28)/t13-,15?,16+,17-/m1/s1 |
Clé InChI |
ZBKCTUTYHIWBNY-NHFRXMKASA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@@H]([C@@H](O2)N3C=CC(=O)NC3=O)OC(=O)C)N=[N+]=[N-] |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)OC(=O)C)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride](/img/structure/B12403365.png)
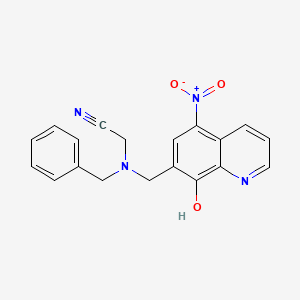
![[(2R)-1,1,2,3,3-Pentadeuterio-3-heptadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12403382.png)
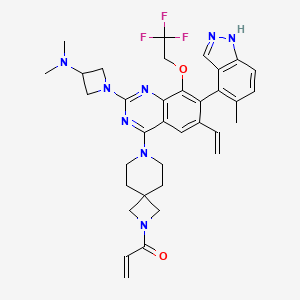
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B12403389.png)

![8-(4-Aminobutyl)-6-(2,5-difluorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12403400.png)
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403409.png)

